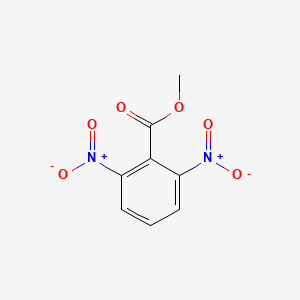

Methyl 2,6-dinitrobenzoate

描述

Overview of Dinitrobenzoate Chemistry in Contemporary Research

Dinitrobenzoate chemistry is a significant area of study within contemporary research, primarily due to the versatile reactivity and diverse applications of this class of compounds. Dinitrobenzoates are derivatives of benzoic acid containing two nitro groups attached to the benzene (B151609) ring. The strong electron-withdrawing nature of the nitro groups significantly influences the chemical properties of these molecules, making them valuable intermediates in organic synthesis. vulcanchem.com They are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. chemimpex.comguidechem.com Research in this field often focuses on developing new synthetic methodologies, exploring novel reactions, and understanding the structure-activity relationships of dinitrobenzoate derivatives. The reactivity of the aromatic ring and the potential for nucleophilic substitution of the nitro groups are key areas of investigation. vulcanchem.com

Structural Framework of Methyl 2,6-Dinitrobenzoate

This compound possesses a distinct structural framework characterized by a methyl ester group and two nitro groups positioned at the ortho-positions (2 and 6) of the benzene ring. This specific arrangement of substituents gives rise to notable steric and electronic effects. The nitro groups, being powerful electron-withdrawing groups, create a significant electron deficiency on the aromatic ring, which in turn affects its reactivity. vulcanchem.com The steric hindrance caused by the two bulky nitro groups flanking the methyl ester functionality also plays a crucial role in dictating the molecule's conformational preferences and its interactions with other molecules.

Historical Context and Significance in Chemical Sciences

The study of dinitroaromatic compounds has a long history in chemical sciences, initially driven by their use in explosives and dyes. Over time, the focus has shifted towards their application as versatile building blocks in organic synthesis. Early investigations into dinitrobenzoate derivatives laid the groundwork for understanding their unique reactivity patterns, which are a direct consequence of the multiple electron-withdrawing substituents. The development of synthetic methods to prepare specific isomers, such as this compound, has been crucial for their use as intermediates in the production of more complex molecules, including pharmaceuticals and polymers. vulcanchem.com

Structure

3D Structure

属性

IUPAC Name |

methyl 2,6-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-8(11)7-5(9(12)13)3-2-4-6(7)10(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRFTJSIVVNRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318881 | |

| Record name | methyl 2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42087-82-1 | |

| Record name | 42087-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Esterification Routes for Methyl 2,6-Dinitrobenzoate

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, represents a direct and common approach to synthesizing this compound. This transformation can be accomplished through various methods, each with its own set of reagents and conditions.

Direct Esterification Approaches

Direct esterification methods involve the reaction of 2,6-dinitrobenzoic acid with a methylating agent. One documented method involves the use of dimethyl sulfate (B86663) in the presence of a base. In this procedure, 2,6-dinitrobenzoic acid is treated with dimethyl sulfate in dry acetone (B3395972), with sodium hydrogen carbonate acting as a base to neutralize the acidic byproducts. The reaction mixture is heated under reflux for an extended period, typically around 30 hours, to afford this compound in high yield, reported to be around 90%. scispace.comvulcanchem.com

Another prominent direct esterification method is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating a carboxylic acid with an excess of an alcohol. tcichemicals.commasterorganicchemistry.compressbooks.pub For the synthesis of this compound, this would entail reacting 2,6-dinitrobenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comwiley-vch.de The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used, or the water formed during the reaction is removed. pressbooks.puboperachem.com A similar acid-catalyzed esterification has been reported for a related compound, 2,6-dichloro-3-nitrobenzoic acid, which was esterified by refluxing in methanol with concentrated sulfuric acid for 5 hours. patsnap.com

| Direct Esterification Method | Reagents | Conditions | Reported Yield |

| Dimethyl Sulfate Method | 2,6-Dinitrobenzoic acid, Dimethyl sulfate, Sodium hydrogen carbonate | Dry acetone, Reflux, 30 hours | ~90% scispace.comvulcanchem.com |

| Fischer-Speier Esterification | 2,6-Dinitrobenzoic acid, Methanol | Acid catalyst (e.g., H₂SO₄), Reflux | Yield dependent on equilibrium conditions |

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction can be catalyzed by either acids or bases. wikipedia.orggoogle.com In the context of synthesizing this compound, one could envision starting with a different alkyl ester of 2,6-dinitrobenzoic acid and reacting it with a large excess of methanol.

Under acidic conditions, a protonated carbonyl group makes the ester more electrophilic for the attack by methanol. wikipedia.org In a base-catalyzed transesterification, a strong base is used to deprotonate methanol, forming the more nucleophilic methoxide (B1231860) ion, which then attacks the carbonyl carbon of the starting ester. wikipedia.orgresearchgate.net To drive the equilibrium towards the desired methyl ester, a large excess of methanol is typically employed. While a well-established process, specific examples of transesterification to produce this compound are not prominently detailed in readily available literature, the general principles of this reaction are widely applicable. A green laboratory approach for the transesterification of esters using 3,5-dinitrobenzoic acid has been developed, highlighting the utility of dinitrobenzoates in such reactions. sciepub.com

Catalytic Esterification Strategies

Various catalytic systems can be employed to facilitate the esterification of 2,6-dinitrobenzoic acid. Beyond the classical Brønsted acids like sulfuric acid used in Fischer esterification, other catalysts can offer milder reaction conditions or different selectivities.

Lewis acids have emerged as effective catalysts for esterification. rug.nl Compounds of metals such as bismuth, zirconium, and zinc have been investigated for this purpose. rug.nlnih.gov For instance, bismuth(III) triflate (Bi(OTf)₃) has been shown to be an efficient catalyst for polyesterification, although it can also promote side reactions like ether formation. rug.nl Zirconocene complexes have also been utilized as moisture-tolerant catalysts for dehydrative esterification. nih.gov

Another important catalytic strategy involves the use of carbodiimide (B86325) activators, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). wiley-vch.dejocpr.com In this method, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol (methanol) to form the ester. This method is known for its mild reaction conditions, typically proceeding at room temperature. wiley-vch.de

| Catalytic Strategy | Catalyst/Reagent System | General Mechanism |

| Lewis Acid Catalysis | e.g., Bi(OTf)₃, Zirconocene complexes | Activation of the carboxylic acid carbonyl group by the Lewis acid. |

| Carbodiimide Activation | Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP) | Formation of a reactive O-acylisourea intermediate. |

Precursor-Based Synthesis and Derivatization

An alternative synthetic approach involves the formation of the dinitrated aromatic ring first, followed by the creation or modification of the ester functionality.

Nitration of Benzoic Acid Derivatives

The direct dinitration of methyl benzoate (B1203000) to achieve the 2,6-dinitro isomer is challenging due to the directing effects of the ester group. The methyl ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the meta-positions (3 and 5). rsc.orgaiinmr.com Therefore, the nitration of methyl benzoate with a mixture of concentrated nitric and sulfuric acids predominantly yields methyl 3-nitrobenzoate, with smaller amounts of the 2- and 4-nitro isomers. orgsyn.orgmnstate.edugoogle.com Further nitration would be expected to occur at the other meta-position, leading to methyl 3,5-dinitrobenzoate (B1224709) rather than the desired 2,6-isomer. This inherent regioselectivity makes the direct nitration of methyl benzoate an unfavorable route for the synthesis of this compound.

| Substrate | Nitrating Agent | Primary Product | Reason for Regioselectivity |

| Methyl Benzoate | HNO₃ / H₂SO₄ | Methyl 3-nitrobenzoate | The ester group is a meta-director. rsc.orgaiinmr.com |

Oxidation Pathways from Substituted Xylenes

A more viable precursor-based synthesis starts with the oxidation of a suitably substituted xylene derivative. The synthesis of 2,6-dinitrobenzoic acid can be achieved through the oxidation of 2,6-dinitrotoluene (B127279). scispace.comgoogle.comgoogle.com This oxidation can be carried out using strong oxidizing agents. For instance, treatment of 2,6-dinitrotoluene with sodium dichromate in concentrated sulfuric acid under controlled temperature conditions yields 2,6-dinitrobenzoic acid. scispace.com Another method involves the oxidation of the methyl group using potassium permanganate (B83412). researchgate.net

Once 2,6-dinitrobenzoic acid is obtained, it can be converted to this compound using one of the esterification methods described in section 2.1. For example, the resulting 2,6-dinitrobenzoic acid can be esterified with dimethyl sulfate and sodium hydrogen carbonate in acetone to give the final product. scispace.com This two-step sequence, oxidation followed by esterification, provides a reliable pathway to this compound.

| Starting Material | Oxidizing Agent | Intermediate Product | Subsequent Reaction |

| 2,6-Dinitrotoluene | Sodium dichromate / H₂SO₄ scispace.com | 2,6-Dinitrobenzoic acid | Esterification (e.g., with dimethyl sulfate) |

| 2,6-Dinitrotoluene | Potassium permanganate researchgate.net | 2,6-Dinitrobenzoic acid | Esterification |

Physicochemical Properties

Methyl 2,6-dinitrobenzoate is a yellow crystalline solid. vulcanchem.com Its physical and chemical properties are summarized in the table below. The presence of the polar nitro and ester groups influences its solubility and other physical characteristics.

| Property | Value |

| Molecular Formula | C₈H₆N₂O₆ vulcanchem.com |

| Molecular Weight | 226.14 g/mol vulcanchem.com |

| Melting Point | 118–120 °C vulcanchem.com |

| Density | 1.52 g/cm³ vulcanchem.com |

| Solubility in Acetone (B3395972) | 25 g/100 mL (at 20°C) vulcanchem.com |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped.

In the ¹H NMR spectrum of Methyl 2,6-dinitrobenzoate, the chemical shifts and coupling patterns of the protons provide definitive evidence for its structure. The molecule possesses a plane of symmetry, rendering the two aromatic protons at positions 3 and 5 chemically equivalent, as are the nitro groups at positions 2 and 6.

The aromatic region is characterized by two distinct signals. The proton at the 4-position (H-4) typically appears as a triplet, due to coupling with the two equivalent adjacent protons (H-3 and H-5). The protons at the 3- and 5-positions (H-3, H-5) appear as a doublet, as they are coupled to the H-4 proton. The strong electron-withdrawing nature of the two ortho-nitro groups significantly deshields the aromatic protons, causing their signals to appear at a lower field compared to unsubstituted methyl benzoate (B1203000). The methyl ester protons appear as a distinct singlet in the upfield region of the spectrum.

Based on data from structurally similar compounds like 2-methyl-6-nitrobenzoic acid chemicalbook.com, the aromatic protons are expected to resonate in the δ 7.5-8.5 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~8.3 - 8.5 | Triplet (t) | ~8.0 |

| H-3, H-5 | ~7.8 - 8.0 | Doublet (d) | ~8.0 |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is typically found in the δ 160-170 ppm region. The aromatic carbons directly bonded to the nitro groups (C-2, C-6) are significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~163 - 166 |

| C-1 | ~130 - 133 |

| C-2, C-6 | ~148 - 152 |

| C-3, C-5 | ~125 - 128 |

| C-4 | ~134 - 137 |

Note: Predicted values are based on data from related compounds such as methyl 2-nitrobenzoate (B253500) and methyl 3,5-dinitrobenzoate (B1224709). chemicalbook.comnih.govspectrabase.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), further confirm the structure.

COSY: A 2D-COSY spectrum would show a cross-peak correlating the H-4 proton with the H-3/H-5 protons, confirming their scalar coupling relationship. creative-biostructure.com

HSQC: An HSQC spectrum correlates proton signals with their directly attached carbon atoms. It would display cross-peaks connecting the H-4 signal to the C-4 signal, the H-3/H-5 signals to the C-3/C-5 signals, and the methyl proton singlet to the methyl carbon signal. creative-biostructure.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. savemyexams.comlibretexts.org

The IR and Raman spectra of this compound are dominated by vibrations associated with the nitro (NO₂) and ester (-COOCH₃) functionalities.

Nitro Group (NO₂) Vibrations: Aromatic nitro compounds exhibit two strong and characteristic absorption bands. researchgate.net

Asymmetric Stretch (ν_as(NO₂)): A very strong band is expected in the range of 1520–1560 cm⁻¹.

Symmetric Stretch (ν_s(NO₂)): A strong band is expected between 1340–1370 cm⁻¹. The presence of two nitro groups may lead to splitting or broadening of these peaks.

Carbonyl Group (C=O) Vibration: The ester carbonyl group gives rise to a strong, sharp absorption band, typically in the 1720–1740 cm⁻¹ region. brainly.com

C-O Stretching Vibrations: The ester group also has C-O stretching vibrations, which are expected to appear in the 1200–1300 cm⁻¹ (asymmetric) and 1000–1100 cm⁻¹ (symmetric) regions.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring typically appear in the 1450–1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Strong |

| Carbonyl (C=O) | Stretch | 1720 - 1740 | Strong |

| Ester (C-O) | Asymmetric Stretch | 1200 - 1300 | Strong |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium-Weak |

Note: These are typical ranges for the specified functional groups. savemyexams.comresearchgate.netbrainly.comresearchgate.net

Significant steric hindrance exists between the two bulky nitro groups at the C-2 and C-6 positions and the methyl ester group at the C-1 position. This steric strain forces both the nitro groups and the ester group to rotate out of the plane of the benzene (B151609) ring. This loss of planarity affects the electronic conjugation between these groups and the aromatic ring.

Vibrational spectroscopy can provide insights into this conformation. researchgate.net The exact frequencies and intensities of the NO₂ and C=O stretching vibrations are sensitive to the degree of conjugation and the local electronic environment. researchgate.netmdpi.com A comparison of the observed frequencies with those calculated for different rotational conformers (dihedral angles) using computational methods, such as Density Functional Theory (DFT), can help determine the most stable conformation of the molecule in the gas phase or in solution. researchgate.netepa.gov For instance, a decrease in conjugation due to twisting typically results in a shift of the C=O stretching frequency to a higher wavenumber (closer to that of an aliphatic ester) and can also influence the NO₂ stretching frequencies.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation. libretexts.org

For this compound (Molecular Weight: 226.14 g/mol ), the electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M•+) at m/z = 226. The fragmentation pattern would likely involve characteristic losses associated with both the ester and nitro functionalities.

Key fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): This alpha-cleavage is common for methyl esters and would result in an acylium ion at m/z = 195. libretexts.orgchempap.org This is often a prominent peak.

Loss of a nitro group (•NO₂): Fragmentation involving the loss of one nitro group would lead to an ion at m/z = 180. The loss of a second nitro group would result in an ion at m/z = 134.

Loss of nitric oxide (•NO): A common rearrangement for aromatic nitro compounds involves the loss of NO, which would produce a fragment at m/z = 196.

Loss of the entire ester group (•COOCH₃): This would result in a dinitrobenzene radical cation at m/z = 167.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Identity of Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 226 | [C₈H₆N₂O₆]•+ | Molecular Ion (M•+) |

| 196 | [M - NO]•+ | Loss of nitric oxide |

| 195 | [M - •OCH₃]+ | Loss of methoxy radical |

| 180 | [M - •NO₂]+ | Loss of nitro radical |

| 167 | [M - •COOCH₃]+ | Loss of methyl ester radical |

Note: These predictions are based on established fragmentation patterns for nitroaromatic compounds and methyl esters. libretexts.orgmsu.eduamazonaws.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of a compound by providing a highly accurate mass measurement. This technique can distinguish between molecules with the same nominal mass but different elemental compositions. For instance, the exact mass of a related compound, methyl 2-formyl-6-nitrobenzoate, has been verified using high-resolution ESI-MS, which showed the [M+H]⁺ ion at m/z 210.0372, corresponding to the molecular formula C₉H₇NO₅. While a specific HRMS value for this compound was not found in the provided search results, the principle remains the same. The precise mass of the molecular ion of this compound would be compared to the theoretical mass calculated from its elemental formula (C₈H₆N₂O₆) to confirm its composition with a high degree of certainty. msu.edu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides valuable insights into the structural elucidation of molecules by analyzing their fragmentation patterns. In an MS/MS experiment, precursor ions are selected and subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This process helps to identify the different structural components of a molecule.

For a related compound, 2-nitrobenzoate (2-NBA) methyl ester, tandem mass spectrometry was used to identify its binding site within a protein. asm.org The tandem mass spectrum of the m/z 514 ion, which corresponded to a peptide modified by the 2-NBA methyl ester, showed characteristic b- and y-ions generated from the fragmentation of the peptide backbone. asm.org This allowed for the precise localization of the modification. asm.org The fragmentation of esters in MS/MS often involves the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org For this compound, one would expect to observe fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) and potentially the nitro groups (-NO₂).

A general representation of the expected fragmentation for an ester is shown below:

Table 1: Expected Fragmentation of Esters in MS/MS| Precursor Ion | Fragmentation Pathway | Product Ion |

| [M+H]⁺ | Loss of methanol (B129727) (CH₃OH) | [M+H - CH₃OH]⁺ |

| [M+H]⁺ | Loss of methoxy radical (•OCH₃) | [M+H - •OCH₃]⁺ |

| [M+H]⁺ | Loss of nitric oxide (NO) | [M+H - NO]⁺ |

| [M+H]⁺ | Loss of nitrogen dioxide (NO₂) | [M+H - NO₂]⁺ |

This table represents generalized fragmentation pathways for esters and nitroaromatic compounds and is not based on specific experimental data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and thermally stable compounds. In the context of dinitrobenzoate derivatives, GC-MS has been employed for the trace level determination of potential genotoxic impurities in pharmaceutical ingredients. amazonaws.com For instance, a validated GC-MS method was developed for the determination of impurities such as methyl-2-bromomethyl-6-nitrobenzoate. amazonaws.com The method utilized a capillary column and helium as the carrier gas, with the mass spectrometer operating in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity. amazonaws.com Although a specific GC-MS application for this compound was not detailed, the NIST WebBook lists mass spectral data for the isomeric methyl 3,5-dinitrobenzoate, indicating its amenability to GC-MS analysis. nist.gov

Table 2: Illustrative GC-MS Parameters for Nitroaromatic Compound Analysis

| Parameter | Condition |

| Column | SPB-1 (100%-dimethylpolysiloxane), 30m x 0.25mm i.d., 1.0µm film thickness amazonaws.com |

| Carrier Gas | Helium amazonaws.com |

| Oven Program | Initial 180°C for 4 min, ramp to 220°C at 20°C/min, hold for 19 min amazonaws.com |

| MS Ionization | Electron Ionization (EI) nist.gov |

| MS Detector | Single Quadrupole amazonaws.com |

| Scan Mode | Selective Ion Monitoring (SIM) amazonaws.com |

This table is based on a method for related nitrobenzoate compounds and serves as an example. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. LC-MS methods have been developed for the analysis of highly polar pesticides and for quantifying trace levels of nitroaromatic compounds. eurl-pesticides.eursc.org A common approach involves reversed-phase chromatography coupled with an electrospray ionization (ESI) source. sigmaaldrich.com

In the analysis of a fatal poisoning case, LC-MS/MS was used to detect 2,4-dinitrophenol (B41442) and its metabolites in biological fluids. researchgate.net For the analysis of trace-level nitroaromatic genotoxic impurities, a method involving chemical derivatization to the more readily ionizable arylamines followed by LC-MS analysis has been proposed. rsc.org This approach enhances sensitivity and allows for quantification at very low levels. rsc.org

Table 3: Typical LC-MS System Configuration

| Component | Specification |

| LC System | UHPLC or HPLC system scholaris.ca |

| Column | Reversed-phase C18 column scholaris.ca |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with an acidic modifier (e.g., formic acid) scholaris.ca |

| Ion Source | Electrospray Ionization (ESI) sigmaaldrich.comscholaris.ca |

| Mass Analyzer | Quadrupole-Orbitrap or Tandem Quadrupole researchgate.netscholaris.ca |

This table represents a common setup for LC-MS analysis of organic compounds. sigmaaldrich.comresearchgate.netscholaris.ca

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Configuration

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. While no specific single crystal X-ray diffraction study for this compound was found, studies on closely related dinitrobenzoate derivatives have been reported. For example, the crystal structure of 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate dihydrate was determined to belong to the triclinic crystal system with the space group P-1. semnan.ac.ir Similarly, the absolute configuration of a chiral arylcyclopentane derivative was established through single-crystal X-ray diffraction of its 3,5-dinitrobenzoate ester. iucr.org These studies demonstrate the power of this technique in unambiguously assigning the three-dimensional arrangement of atoms in a molecule. semnan.ac.iriucr.org

Analysis of Molecular Packing and Intermolecular Interactions

The way molecules are arranged in a crystal lattice, known as molecular packing, is governed by various intermolecular interactions. These interactions, which include hydrogen bonding and π-π stacking, can be elucidated from single crystal X-ray diffraction data. researchgate.netiucr.org For instance, in the crystal structure of 2-methylpyridinium 2-carboxy-6-nitrobenzoate, N—H⋯O and O—H⋯O hydrogen bonds link the cations and anions into infinite chains, which are further stabilized by C—H⋯O contacts and weak π–π interactions. iucr.org The analysis of Hirshfeld surfaces can provide quantitative insights into these intermolecular contacts. doi.org In the crystal structure of 4-methylanilinium 3,5-dinitrobenzoate, N—H⋯O hydrogen bonds and C—H⋯O interactions are the primary forces stabilizing the crystal packing. nih.gov For this compound, one would anticipate that weak C—H⋯O hydrogen bonds involving the methyl and aromatic protons and the oxygen atoms of the nitro and ester groups would play a significant role in the molecular packing, potentially leading to layered structures.

Disorder Modeling and Refinement in Crystalline Structures

In the crystallographic analysis of aromatic nitro compounds, it is not uncommon to encounter structural disorder, where a molecule or a part of it occupies more than one position or orientation within the crystal lattice. For this compound and its analogs, this phenomenon is particularly relevant, often involving the nitro groups and, to a lesser extent, the methyl ester group. The refinement of such disordered structures requires specialized models to accurately represent the electron density observed in X-ray diffraction experiments.

Disorder in crystalline structures can be broadly categorized as either static or dynamic. cam.ac.uk Static disorder implies that different orientations or conformations of the molecule are fixed in different unit cells throughout the crystal. cam.ac.uk In contrast, dynamic disorder suggests that molecules or their fragments are in motion, rapidly interconverting between different positions within the crystal during data collection. cam.ac.uk From the perspective of a standard diffraction experiment, which averages over space and time, these two types of disorder are often indistinguishable and are treated with similar refinement models. cam.ac.uk

A key indicator of potential disorder during crystal structure refinement is the appearance of unusually large and anisotropically shaped atomic displacement parameters (ADPs), which describe the thermal motion of an atom. ou.edu For instance, a cigar-shaped (prolate) or disk-shaped (oblate) ADP can suggest that an atom occupies two or more closely spaced positions that the model is attempting to average as exaggerated thermal motion. ou.edu

Modeling Positional Disorder

For compounds related to this compound, positional disorder is frequently observed in the nitro groups. The steric hindrance between the two nitro groups and the adjacent methyl ester group can lead to multiple, energetically similar rotational conformations.

A pertinent example is found in the co-crystal of N,N′-bis[(pyridin-1-ium-2-yl)methyl]ethanedithioamide with bis(2,6-dinitrobenzoate). researchgate.net In the crystal structure of this compound, one of the oxygen atoms of a nitro group in the 2,6-dinitrobenzoate anion was found to be disordered. researchgate.net This was modeled by refining the oxygen atom over two distinct sites. researchgate.net The refinement process assigned occupancy factors to each position, indicating the fraction of molecules in the crystal where the atom resides in that specific location. In this case, the major site had an occupancy of 0.65, while the minor site had a corresponding occupancy of 0.35 (to sum to 1.0). researchgate.net

Similarly, in the structure of 4-methylanilinium 3,5-dinitrobenzoate, the oxygen atoms of both nitro groups were disordered over two sites, with refined occupancy factors of 0.59 and 0.41. nih.gov The crystal structure of methyl 2-methyl-3,5-dinitrobenzoate also exhibits disorder, where the nitro groups, methyl H atoms, and parts of the carboxyl group are disordered over two sets of sites. researchgate.net These examples strongly suggest that the nitro groups in this compound are also susceptible to such rotational disorder.

The process of modeling this type of disorder in a program like SHELXL involves several steps:

Identification : Recognizing large residual electron density peaks or distorted ADPs near the nitro groups. ou.edu

Splitting Atoms : Defining the disordered atom (e.g., an oxygen of a nitro group) as two or more separate parts (PART instructions in SHELXL). Each part represents a different position. ou.edu

Refining Occupancies : Assigning free variables to the occupancy factors of the different parts, with the constraint that their sum equals one. ou.edu

Applying Restraints and Constraints : To maintain sensible molecular geometry, restraints are often necessary. DFIX or DANG commands can be used to restrain bond lengths and angles to chemically reasonable values. SADI can be used to make bond lengths in the two disordered components equal. ou.edu For the atomic displacement parameters, EADP can be used to constrain the ADPs of the corresponding atoms in the different disordered parts to be equal, and RIGU or SIMU can be used to restrain the ADPs of adjacent atoms to be similar. cam.ac.ukou.edu

The following table summarizes refinement details from a related disordered dinitrobenzoate structure.

| Parameter | Value | Source |

| Compound | N,N′-bis[(pyridin-1-ium-2-yl)methyl]ethanedithioamide bis(2,6-dinitrobenzoate) | researchgate.net |

| Temperature | 98 K | researchgate.net |

| R-factor [F² > 2σ(F²)] | 0.065 | researchgate.net |

| wR(F²) | 0.166 | researchgate.net |

| Disordered Group | Nitro O atom | researchgate.net |

| Site Occupancy Factors | 0.65 / 0.35 | researchgate.net |

Computational Aids in Refinement

Modern approaches can supplement experimental refinement with computational chemistry. nih.govresearchgate.net The "molecule-in-cluster" approach, for example, can be used to obtain optimized geometries for different possible conformations of a disordered molecule. researchgate.netiucr.org By performing quantum chemical calculations on a molecule surrounded by its nearest neighbors in the crystal, one can obtain energetically favorable geometries. iucr.org These computed geometries can then be used to apply restraints (DFIX, DANG) during the crystallographic refinement, leading to a more chemically accurate and stable model of the disordered structure. nih.goviucr.org This method helps to simplify and standardize the refinement of complex disorder. researchgate.net

Distinguishing between static and dynamic disorder can be achieved by performing diffraction experiments at multiple temperatures. nih.gov However, computational methods can also provide insight from a single-temperature experiment by calculating the energy barriers between different conformations. researchgate.net Small energy differences between conformations often correlate with the presence of disorder in the crystal. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, employing the principles of quantum mechanics to model molecular systems. These calculations can predict molecular geometries, energies, and various electronic properties with high accuracy.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy based on the spatially dependent electron density.

For aromatic nitro compounds like methyl 2,6-dinitrobenzoate, DFT methods are widely used to optimize molecular geometry and predict electronic characteristics. vulcanchem.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed functional that combines the exact Hartree-Fock exchange with DFT exchange-correlation functionals. chempap.orgisroset.org Calculations using B3LYP can effectively model the influence of the strong electron-withdrawing nitro groups on the compound's reactivity. vulcanchem.com These studies help in understanding the structure-property relationships within the molecule. chempap.org

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data or empirical parameterization. wikipedia.org

The Hartree-Fock (HF) method is the simplest type of ab initio calculation. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an averaged way, neglecting electron correlation. wikipedia.org While HF is a foundational method, its neglect of electron correlation limits its accuracy for many chemical properties.

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the HF results by accounting for electron correlation. wikipedia.orgontosight.ai It treats the electron correlation as a perturbation to the Hartree-Fock Hamiltonian. q-chem.com The most common level is second-order Møller-Plesset theory (MP2), which offers a significant improvement in accuracy over HF for a reasonable computational cost. ontosight.aiq-chem.comnumberanalytics.com Higher-order methods like MP3 and MP4 are more computationally intensive but can provide even greater accuracy. wikipedia.orgq-chem.com These methods are often used to obtain benchmark energies and properties for smaller systems. researchgate.net

The accuracy of any quantum chemical calculation is critically dependent on the chosen basis set , which is a set of mathematical functions used to construct the molecular orbitals. arxiv.org The trade-off between accuracy and computational cost is a central consideration in selecting a basis set. researchgate.net

Pople-style basis sets, such as 6-31G(d) or 6-311++G(d,p) , are widely used. isroset.orgscispace.com The nomenclature indicates the number of functions used to describe the core and valence orbitals, with additional letters and symbols denoting the inclusion of polarization functions (e.g., (d,p)) and diffuse functions (e.g., +). Polarization functions allow for non-spherical electron density distribution, which is essential for describing chemical bonds, while diffuse functions are important for systems with lone pairs or anions.

For this compound, a basis set like 6-311++G(d,p) would be appropriate for achieving reliable results for both geometry and electronic properties, as it provides flexibility for the electron-rich nitro groups and the ester oxygen atoms. isroset.org However, such large basis sets significantly increase computational time compared to smaller sets like 6-31G(d). researchgate.net

Table 1: Comparison of Common Basis Sets in Quantum Chemistry

| Basis Set | Description | Typical Application | Computational Cost |

|---|---|---|---|

| STO-3G | Minimal basis set; uses 3 Gaussian functions per Slater-type orbital. | Initial, low-level calculations; educational purposes. | Very Low |

| 6-31G(d) | Split-valence basis set with d-polarization functions on heavy atoms. | Routine geometry optimizations and frequency calculations. | Medium |

| 6-311++G(d,p) | Triple-split valence with diffuse functions on all atoms and polarization functions on heavy atoms (d) and hydrogens (p). | High-accuracy energy calculations, systems with anions or hydrogen bonds. chempap.orgisroset.org | High |

| cc-pVTZ | Correlation-consistent polarized valence triple-zeta. Part of the Dunning family of basis sets. | High-level correlated calculations, benchmarking. | Very High |

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, several descriptors can be derived to predict the electronic structure and chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the ester group. The powerful electron-withdrawing nature of the two nitro groups significantly lowers the energy of the LUMO, which would be delocalized over the nitro groups and the aromatic ring.

The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity. uantwerpen.be A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. uantwerpen.beresearchgate.net In dinitrobenzoate derivatives, the charge transfer from the donor (aromatic ring) to the acceptor (nitro groups) is a key feature revealed by FMO analysis. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Dinitrobenzoate System Note: These are representative values for a related dinitrobenzoate system calculated using DFT (B3LYP) to illustrate the concept.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.0026 | Highest Occupied Molecular Orbital; related to ionization potential and nucleophilicity. researchgate.net |

| LUMO | -2.7410 | Lowest Unoccupied Molecular Orbital; related to electron affinity and electrophilicity. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.2616 | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack. uantwerpen.bebohrium.com

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and represent likely sites for electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map is expected to show strong negative potential around the oxygen atoms of the two nitro groups, as they are highly electronegative. chempap.orguantwerpen.be The area around the hydrogen atoms of the aromatic ring would exhibit positive potential, indicating their electrophilic character. The MEP analysis confirms the charge distribution predicted by FMO theory and highlights the molecule's reactive sites. bhu.ac.in

Fukui Functions and Local Reactivity Indices

Fukui functions are central to conceptual Density Functional Theory (DFT) and serve as powerful local reactivity descriptors. researchgate.net They help in identifying the specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. researchgate.netmdpi.comsemanticscholar.orgscm.com The condensed Fukui function, ƒk, localizes this reactivity to a specific atom 'k'.

The primary Fukui functions are:

ƒk+ : For nucleophilic attack (reactivity towards electron donation).

ƒk- : For electrophilic attack (reactivity towards electron acceptance).

ƒk0 : For radical attack.

From these, local softness and local electrophilicity/nucleophilicity indices can be derived to provide a more quantitative measure of site-specific reactivity. researchgate.netrsc.org

For this compound, the primary sites for nucleophilic attack are the carbon atoms of the aromatic ring, particularly those activated by the electron-withdrawing nitro groups. However, due to the presence of two nitro groups at the ortho positions, the ring is highly electron-deficient. The carbonyl carbon of the ester group also represents a potential electrophilic site. Fukui function analysis would be instrumental in quantifying the relative reactivity of these sites. The nitrogen atoms of the nitro groups themselves often exhibit low HOMO density, making them unlikely sites for electrophilic attack but influencing the reactivity of the adjacent carbons. mdpi.com

Table 1: Conceptual DFT Reactivity Descriptors for a Related Dinitrobenzoate Data conceptually derived from studies on analogous compounds like Methyl 2,4-dichloro-3,5-dinitrobenzoate. researchgate.net

| Atomic Site | Condensed Fukui Function (ƒk+) for Nucleophilic Attack | Local Softness (sk+) | Local Electrophilicity (ωk) | Predicted Reactivity |

|---|---|---|---|---|

| C1 (Ester-bearing) | Low | Low | Low | Low susceptibility to nucleophilic attack on the ring at this position. |

| C2 (Nitro-bearing) | High | High | High | Activated site, but sterically hindered. |

| C3 | Moderate | Moderate | Moderate | Potential site for nucleophilic attack. |

| C4 | High | High | High | Highly activated site for nucleophilic attack. |

| C5 | Moderate | Moderate | Moderate | Potential site for nucleophilic attack. |

| C6 (Nitro-bearing) | High | High | High | Activated site, but sterically hindered. |

| C (Carbonyl) | Moderate-High | Moderate-High | Moderate-High | Susceptible to nucleophilic acyl substitution. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are dictated by the rotational freedom around its single bonds and the non-covalent interactions between its constituent atoms.

Torsional Barriers and Rotational Isomerism

Rotational isomerism (or conformational isomerism) in this compound arises from rotation around the C(aryl)-C(ester) and C(aryl)-N(nitro) bonds. The steric hindrance imposed by the two ortho nitro groups and the methyl ester group is significant and leads to substantial barriers to rotation. nih.gov

In a crystallographic study of the related compound Methyl 2-methyl-3,5-dinitrobenzoate , the dihedral angles between the benzene ring and the substituent groups were determined. nih.gov The methyl ester group was found to be twisted out of the plane of the benzene ring by 24.27°, while the two nitro groups exhibited significantly different dihedral angles of 4.2° and 60.21°. nih.gov This large difference highlights the complex steric and electronic interactions that force the molecule into a highly non-planar conformation to relieve strain.

For this compound, the steric clash between the ester group and two ortho nitro groups is even more pronounced. This would be expected to force the ester group and the nitro groups out of the plane of the benzene ring to an even greater extent, likely resulting in a large torsional barrier. Theoretical studies on methyl 3-nitrobenzoate, a less crowded isomer, identified two stable rotational isomers (It and Ic) with a rotational energy barrier of 26 kJ/mol. researchgate.net The barrier in the 2,6-dinitro isomer would be considerably higher due to the increased steric repulsion.

Table 2: Torsional Data for a Structurally Similar Dinitrobenzoate Derivative Data from the crystal structure of Methyl 2-methyl-3,5-dinitrobenzoate. nih.gov

| Functional Group | Dihedral Angle with Benzene Ring | Implication for this compound |

|---|---|---|

| Methyl Ester | 24.27° | A significant twist is expected to relieve steric strain with the ortho nitro groups. |

| Nitro Group (at C3) | 60.21° | Demonstrates that nitro groups can be forced into large dihedral angles to avoid steric clashes. |

| Nitro Group (at C5) | 4.22° | Shows preference for planarity when sterically unhindered. |

Intra- and Intermolecular Interactions

The conformation and crystal packing of this compound are governed by a variety of non-covalent interactions.

Intramolecular Interactions : Due to the proximity of the ortho substituents, repulsive van der Waals interactions between the oxygen atoms of the nitro groups and the ester group are significant. These repulsive forces are the primary driver for the non-planar conformation of the molecule. nih.gov In related molecules like methyl 4-hydroxy-3-nitrobenzoate, intramolecular hydrogen bonds (O-H···O) are a dominant feature, enforcing planarity of the involved fragments. mdpi.com While this compound lacks a hydroxyl group, weak C-H···O interactions between the methyl group hydrogens and the oxygen of a nitro group might occur, further influencing the conformational preference.

Intermolecular Interactions : In the solid state, molecules of this compound would pack in a way that maximizes favorable intermolecular contacts. Studies on related dinitrobenzoate crystals show that C-H···O hydrogen bonds are common, often linking molecules into chains or sheets. nih.gov The electron-deficient dinitro-substituted ring can also participate in π-π stacking interactions, although the steric bulk of the substituents may hinder optimal face-to-face stacking. ethz.chnii.ac.jp

Solvent Effects in Theoretical Modeling

The solvent environment can significantly influence the conformational equilibrium and reactivity of a molecule. Theoretical models can account for solvent effects either implicitly, by treating the solvent as a polarizable continuum (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the simulation. mdpi.comspringernature.com

For this compound, the choice of solvent is expected to impact its conformational preferences. A study on methyl 3-nitrobenzoate showed that the equilibrium between its two rotational isomers (It and Ic) is solvent-dependent. researchgate.net Polar solvents would preferentially stabilize the conformer with the larger dipole moment. Molecular dynamics simulations can be used to model the specific orientation of solvent molecules around the solute and understand specific solute-solvent interactions, such as hydrogen bonding between a protic solvent and the oxygen atoms of the nitro or ester groups. researchgate.net

In reaction modeling, solvent effects are critical for accurately predicting energy barriers. For instance, in the nucleophilic substitution reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate, the nature of the solvent was shown to be a key factor influencing the reaction rate and thermodynamics. researchgate.net Implicit solvent models like the Solvation Model based on Density (SMD) are frequently used to calculate free energy profiles in different solvents, providing insight into how the solvent stabilizes or destabilizes reactants, transition states, and products. mdpi.com

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for mapping out the detailed step-by-step mechanisms of chemical reactions, including the characterization of high-energy, transient species like transition states.

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, thus, the rate of the reaction. uni-giessen.de For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or ester hydrolysis, computational methods can locate and characterize the relevant transition states.

SNAr Reactions : The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. Computational studies on the reaction of similar dinitrobenzene derivatives have characterized the transition states leading to and from this intermediate. researchgate.net For this compound reacting with a nucleophile, calculations would focus on locating the TS for the initial nucleophilic attack on the aromatic ring. The geometry of this TS would reveal the extent of bond formation between the nucleophile and the ring carbon, and the concurrent changes in the geometry of the nitro and ester groups.

Ester Hydrolysis : The hydrolysis of the ester group can proceed through different pathways, such as a concerted mechanism or a stepwise addition-elimination mechanism involving a tetrahedral intermediate. psu.edumdpi.com Computational studies can determine the energy barriers for each pathway. For the stepwise mechanism, two transition states would be characterized: one for the formation of the tetrahedral intermediate and one for its breakdown to products. The surrounding solvent molecules play a crucial role in stabilizing the charged species and transition states involved, often through hydrogen bonding, and must be included in the calculations for accurate results. psu.edu

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to explore the pathway of a chemical reaction, identifying the lowest energy route from reactants to products through a transition state. For derivatives of methyl benzoate (B1203000), such as this compound, these studies are essential for understanding reaction mechanisms.

For instance, the aminolysis of methyl benzoate derivatives is understood to proceed via a stepwise mechanism involving tetrahedral intermediates. vulcanchem.com While specific mapping for this compound is not extensively detailed in the provided results, the general mechanism for related compounds involves the nucleophilic attack of an amine on the carbonyl carbon of the ester. The reaction coordinate would depict the energy changes as the amine approaches, the formation of the C-N bond leading to a high-energy tetrahedral intermediate, and subsequent cleavage of the methoxy (B1213986) group (O-CH₃) to form the final amide product.

In the case of this compound, the strong electron-withdrawing nature of the two nitro groups significantly influences this process. vulcanchem.com These groups activate the aromatic ring, but can also sterically hinder the approach of nucleophiles to the ester group, potentially raising the energy of the transition state. vulcanchem.com Mapping the reaction coordinate would quantitatively illustrate the energetic barriers for such transformations. Studies on related dinitro-aromatic compounds often focus on nucleophilic aromatic substitution (SNAr) mechanisms, where the nitro groups play a critical role in stabilizing the intermediate Meisenheimer complex. researchgate.net

Energetic Profiles of Transformation Processes

The energetic profiles of reactions involving this compound dictate the feasibility and kinetics of its transformations. These profiles are determined computationally by calculating the energies of reactants, transition states, and products.

Key transformation processes for this compound include nucleophilic substitution and the reduction of its nitro groups. vulcanchem.com

Nucleophilic Substitution: The kinetics of nucleophilic substitution reactions on similar compounds, like methyl 2,4-dichloro-3,5-dinitrobenzoate, have been studied using secondary cyclic amines. researchgate.net These studies determine second-order rate constants and thermodynamic activation parameters (enthalpy ΔH‡, entropy ΔS‡, and Gibbs free energy ΔG‡) for the substitution process. The energetic profile for the SNAr reaction on this compound would show a multi-step process. The first step, formation of the high-energy tetrahedral intermediate (Meisenheimer complex), is typically the rate-limiting step with the highest activation energy. The subsequent elimination of the leaving group has a lower energy barrier.

Table 1: Key Transformation Reactions and Energetic Considerations

| Transformation | Reactant(s) | Product(s) | Key Energetic Features |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | This compound + Nucleophile (e.g., Amine) | Substituted benzoate | High activation energy for the formation of a tetrahedral Meisenheimer intermediate. researchgate.net |

| Reduction of Nitro Groups | This compound + Reducing Agent (e.g., H₂/Pd) | Methyl 2,6-diaminobenzoate | Multi-step process with sequential reduction of each NO₂ group. vulcanchem.comrsc.org |

Advanced Spectroscopic Property Prediction

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By calculating these properties from first principles, a direct link between the molecular structure and the observed spectrum can be established.

Computational NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. For dinitrobenzoate derivatives, these calculations help in assigning the signals in experimental spectra. researchgate.net

The process involves optimizing the molecular geometry of this compound and then using a method like Gauge-Including Atomic Orbital (GIAO) within a DFT framework (e.g., B3LYP) to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The calculated shifts are influenced by the electronic environment of each nucleus. For this compound:

The aromatic protons and carbons are significantly deshielded due to the strong electron-withdrawing effect of the two nitro groups and the ester functionality.

The methyl protons and carbon of the ester group would have chemical shifts characteristic of their local environment.

Comparing calculated and experimental values provides confidence in the structural assignment. researchgate.net

Table 2: Predicted vs. Experimental NMR Data (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| H-3/H-5 | Data not available | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available | Data not available |

| -OCH₃ | Data not available | Data not available | Data not available | Data not available |

| C-1 | Data not available | Data not available | Data not available | Data not available |

| C-2/C-6 | Data not available | Data not available | Data not available | Data not available |

| C-3/C-5 | Data not available | Data not available | Data not available | Data not available |

| C-4 | Data not available | Data not available | Data not available | Data not available |

| C=O | Data not available | Data not available | Data not available | Data not available |

| -OCH₃ | Data not available | Data not available | Data not available | Data not available |

Vibrational Frequency Assignments and Spectral Interpretation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are widely used to compute the harmonic vibrational frequencies and intensities of these modes. researchgate.net This information is invaluable for assigning the peaks observed in experimental spectra to specific molecular motions (stretches, bends, torsions).

For this compound, key vibrational modes would include:

NO₂ group vibrations: Symmetric and asymmetric stretching modes, typically appearing at high wavenumbers.

C=O stretch: A strong, characteristic absorption from the ester carbonyl group.

Aromatic ring vibrations: C-H and C=C stretching and bending modes.

C-O ester stretches.

Theoretical calculations provide a set of vibrational frequencies that are often systematically higher than experimental ones due to the harmonic approximation. Therefore, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data. researchid.co Potential Energy Distribution (PED) analysis is then used to unambiguously assign each calculated frequency to a specific vibrational mode. researchid.co

Table 3: Key Calculated Vibrational Frequencies for Dinitrobenzoate Derivatives

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| NO₂ Asymmetric Stretch | 1550-1620 | Strong |

| NO₂ Symmetric Stretch | 1340-1390 | Strong |

| C=O Stretch | 1720-1750 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-O Stretch (Ester) | 1200-1300 | Strong |

(Note: These are typical ranges for related molecules. Specific calculations for this compound are required for precise values.)

UV-Vis Absorption and Emission Spectra Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for modeling the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states.

The output of a TD-DFT calculation provides the excitation energies (which correspond to the absorption wavelengths, λmax), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the orbitals involved in the transition (e.g., π → π* or n → π*).

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the dinitrated aromatic system. The strong electron-withdrawing nitro groups conjugate with the benzene ring, leading to absorptions in the UV region. The calculations can help identify the specific molecular orbitals involved, often showing transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals. researchgate.net Analysis of the HOMO-LUMO energy gap provides insight into the chemical reactivity and the energy of the lowest electronic transition. researchgate.net

Table 4: Illustrative TD-DFT Calculation Results for a Dinitroaromatic Compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | HOMO → LUMO (π → π*) |

| S₀ → S₂ | Data not available | Data not available | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | Data not available | Data not available | HOMO → LUMO+1 (π → π*) |

Applications in Advanced Organic Synthesis

Building Block in Pharmaceutical Chemistry

The structural framework of methyl 2,6-dinitrobenzoate, featuring a dinitro-activated aromatic ring and a methyl ester, makes it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.

This compound and its structural analogs are key precursors in the synthesis of novel therapeutic agents. The dinitrobenzoate moiety is a versatile scaffold that can be chemically modified to produce a variety of biologically active compounds. A critical reaction is the reduction of the two nitro groups to form the corresponding diamine, methyl 2,6-diaminobenzoate. This diamine can then serve as a monomer in the preparation of more complex molecules.

Furthermore, the electron-deficient nature of the aromatic ring allows for nucleophilic aromatic substitution, opening pathways to a diverse range of substituted benzene (B151609) derivatives. While specific examples detailing the direct use of this compound are found in patent literature for specialized applications, the broader class of nitrobenzoate esters is well-established in pharmaceutical synthesis. For instance, related compounds like methyl 2-(bromomethyl)-3-nitrobenzoate are crucial intermediates in the synthesis of immunomodulatory drugs such as Lenalidomide. google.com Similarly, the synthesis of intermediates for new anticancer drugs has been developed starting from related structures like 2,6-dichloro-3-nitrobenzoic acid, which is subsequently esterified to its methyl ester. patsnap.com

Table 1: Examples of Nitrobenzoate Precursors in Therapeutic Agent Synthesis

| Precursor Compound | Therapeutic Agent/Intermediate | Therapeutic Area |

|---|---|---|

| Methyl 2-(bromomethyl)-3-nitrobenzoate | Lenalidomide | Immunomodulatory / Anticancer |

| 2,6-Dichloro-3-nitrobenzoic acid methyl ester | Methyl 2-fluoro-3-aminobenzoate | Anticancer Intermediate |

Synthesis of Enzyme Inhibitors

The dinitroaromatic structure is a feature in some molecules designed as enzyme inhibitors. The rationale behind using such structures often involves the specific electronic and steric properties they impart, which can lead to targeted interactions with enzyme active sites. However, specific, publicly documented synthetic routes starting from this compound to produce known enzyme inhibitors are not prevalent in the reviewed scientific literature. The potential for this application exists, given the compound's reactivity and its utility in building complex molecular architectures that could be tailored for enzyme inhibition.

Nitroaromatic compounds, including derivatives of dinitrobenzoic acid, have been a subject of research for their potential as anticancer and antimicrobial agents. The biological activity of these compounds is often attributed to the bioreduction of the nitro group under hypoxic conditions, which are characteristic of solid tumors and certain microbial environments. This reduction can generate reactive radical species that are cytotoxic.

While research specifically detailing the anticancer or antimicrobial properties of this compound is limited, studies on closely related isomers provide insight into the potential of this class of compounds. For example, methyl 3,5-dinitrobenzoate (B1224709) has been investigated for its antifungal properties. Research on other dinitrobenzoic acid derivatives has also shown their potential in developing new anticancer agents through the synthesis of stable mono- and di-radicals that can act as oxidizers. researchgate.net The synthesis of anticancer drug intermediates frequently involves nitrated benzoic acid esters, underscoring the importance of this chemical class in oncology research. patsnap.com

Intermediate in Agrochemical Production

Dinitrobenzoate derivatives are recognized as important intermediates in the synthesis of various agrochemicals. The chemical properties imparted by the nitro groups are leveraged to construct the complex molecular structures required for fungicidal or herbicidal activity.

While dinitroaromatic compounds are utilized in the agrochemical industry, a direct synthetic pathway from this compound to the fungicide Metrafenone is not described in the prominent scientific and patent literature. Metrafenone is a benzophenone (B1666685) derivative, and its synthesis is known to proceed through different chemical intermediates. patsnap.com

Metrafenone is used to control powdery mildew in crops like cereals and grape vines. nih.gov Its mode of action is believed to involve the disruption of actin, which is a critical structural protein for cell division and function in fungi. This disruption inhibits mycelium growth on the leaf surface, penetration into the leaf, and the formation of haustoria and sporulation. google.com

Although a direct link to Metrafenone is not established, the general utility of dinitroaromatics in synthesizing agrochemicals suggests that this compound could be a potential building block for other active ingredients. Its reactivity allows for the introduction of various functional groups necessary for biological activity.

The efficacy of a fungicide or herbicide is dependent not only on the active ingredient but also on the formulation, which includes various inert ingredients that aid in delivery, stability, and interaction with the target plant or pathogen. cabidigitallibrary.orgnih.gov These formulations can be complex mixtures, such as dispersible concentrates (DC), which are designed to ensure the active ingredient is delivered effectively. crodaagriculture.com

There is no specific information available in the reviewed literature detailing the use of this compound as a co-formulant or adjuvant to optimize crop protection formulations. The role of formulation is to enhance the performance of the active ingredient, and this is typically achieved through the use of surfactants, solvents, and stabilizing agents. cabidigitallibrary.org

Role in Materials Science and Engineering

The structural framework of this compound serves as a foundational component in the synthesis of specialized materials. Its utility stems from the ability to chemically modify the nitro and ester groups to produce monomers for polymerization or functional linkers for creating complex supramolecular structures.

Synthesis of Advanced Polymers and Coatings

This compound is a key precursor for the synthesis of aromatic diamines, which are essential monomers for high-performance polymers like polyamides. The chemical reduction of the two nitro groups on the this compound molecule yields methyl 2,6-diaminobenzoate. This resulting diamine can then undergo polycondensation reactions with various dicarboxylic acids to form polyamides. The rigid aromatic backbone derived from the benzoate (B1203000) unit imparts thermal stability and mechanical strength to the resulting polymers.

While direct applications in coatings are not extensively documented, dinitro aromatic compounds are foundational in the synthesis of pigments and dyes. The chromophoric nature of the dinitro-aromatic system allows for the development of colored compounds that can be incorporated into coating formulations.

| Starting Material | Reaction | Product (Monomer) | Resulting Polymer Class | Key Properties |

|---|---|---|---|---|

| This compound | Catalytic Reduction of Nitro Groups | Methyl 2,6-diaminobenzoate | Polyamides | Thermal Stability, Mechanical Strength |

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of MOFs are highly tunable based on the choice of these components. nih.gov For this compound to be used in this context, it typically undergoes hydrolysis to its parent carboxylic acid, 2,6-dinitrobenzoic acid. This dicarboxylic acid can then act as an organic "linker" or "strut" that coordinates with metal centers to form a porous framework.

The presence of the two nitro groups on the linker is significant. These strong electron-withdrawing groups can modify the electronic environment within the MOF's pores, which is crucial for applications such as selective gas adsorption and catalysis. researchgate.net For instance, the nitro groups can create specific interaction sites for polar molecules like carbon dioxide. Research on related dinitro compounds has shown their utility in creating dense, high-energy coordination polymers with exceptional thermal stability. nih.gov The synthesis of coordination polymers often involves solvothermal methods where the metal salt and the organic linker are heated in a solvent, such as dimethylformamide. researchgate.netmdpi.com

| Linker Component | Precursor | Coordinating Group | Functional Group | Potential Application |

|---|---|---|---|---|

| 2,6-Dinitrobenzoic acid | This compound | Carboxylate (-COOH) | Nitro (-NO₂) | Selective Gas Adsorption, Catalysis |

Exploration in Optical and Optoelectronic Materials

Organic compounds featuring strong electron-donor and electron-acceptor groups can exhibit significant nonlinear optical (NLO) properties. These materials are of great interest for applications in optoelectronics, including optical switching and data storage. The structure of this compound, with its electron-deficient aromatic ring due to the two nitro groups, provides a basis for creating NLO-active materials.

The presence of nitro groups, which are powerful electron-withdrawing groups, can lead to a large molecular hyperpolarizability, a key factor for second and third-order NLO effects. nih.gov Research on other dinitro-aromatic compounds, such as 2,7-dinitro-9-fluorenone, has confirmed their potential for these applications. The NLO response arises from the intramolecular charge transfer that occurs when the molecule interacts with an intense light source. This makes this compound and its derivatives promising candidates for incorporation into advanced optical materials. nih.gov

Molecular Probes and Chemical Tools

The reactivity of this compound also lends itself to applications in biochemical and pharmaceutical research, where it can be used as a molecular probe or a starting material for the synthesis of biologically active molecules.

Application in Biochemical Research for Pathway Elucidation

While the direct use of this compound as a molecular probe is not widely reported, its derivatives and isomers show significant utility in biochemical assays and studies. For instance, the related compound methyl 3,5-dinitrobenzoate has been investigated for its antifungal activity against strains of Candida albicans. nih.gov Such studies indicate that the dinitrobenzoate scaffold possesses inherent biological activity, likely through interaction with essential enzymes or cellular pathways. nih.gov

The nitro moiety is a known pharmacophore that contributes to the antimicrobial and other pharmacological activities of various compounds. nih.gov The electron-deficient nature of the dinitro-aromatic ring makes it susceptible to nucleophilic attack, a mechanism that could be exploited to probe the active sites of certain enzymes. For example, nitrobenzoate derivatives are involved in assays for measuring the activity of enzymes like cystathionine (B15957) γ-lyase. mdpi.com This suggests a potential role for this compound as a tool for studying enzyme inhibition or for developing assays to elucidate metabolic pathways.

| Compound | Organism | Observed Activity | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|---|

| Methyl 3,5-dinitrobenzoate | Candida albicans | Antifungal | 0.27–1.10 mM | nih.gov |

Use in Drug Design and Development Studies

This compound serves as a versatile building block in medicinal chemistry and drug discovery. Its chemical transformations yield intermediates that are valuable for synthesizing more complex molecules with potential therapeutic applications.

A key transformation is the reduction of the dinitro compound to a diamine. The resulting methyl 2,6-diaminobenzoate is a derivative of diaminobenzoic acid (Dbz). Dbz-containing structures are used as efficient "safety-catch" resins in solid-phase peptide synthesis, a cornerstone technique in drug development for preparing C-terminally modified peptides and thioesters. nih.gov

Furthermore, aminobenzoate derivatives are precursors to heterocyclic systems with known biological activity. For example, substituted methyl 2-aminobenzo[d]thiazole-6-carboxylates, which can be prepared from aminobenzoate precursors, are important scaffolds for developing novel antibacterial, antifungal, and anticancer agents. nih.gov This highlights the role of this compound as a starting material for generating a library of compounds for biological screening.

Derivatization for Enhanced Research Utility

This compound serves as a versatile precursor in advanced organic synthesis, primarily due to the reactivity conferred by its functional groups: the two nitro groups and the methyl ester. Strategic modification of these groups allows for the synthesis of a diverse array of derivatives, expanding its utility in various research domains. The principal derivatization strategies involve the reduction of the nitro moieties, nucleophilic aromatic substitution on the electron-deficient benzene ring, and transformations of the ester group.

Reduction of Nitro Groups

The conversion of nitro groups to amines is a fundamental transformation that significantly enhances the molecular complexity and synthetic potential of the aromatic scaffold. Aromatic amines are crucial building blocks and intermediates in the synthesis of pharmaceuticals, dyes, and agricultural chemicals. jsynthchem.com

Selective and Complete Reduction: The reduction of the dinitro compound can be controlled to achieve either selective mono-amino products or the fully reduced diamino derivative. The selective reduction of one nitro group in polynitro compounds can be achieved using specific reagents, a process historically known as the Zinin reduction, which often utilizes reagents like aqueous or alcoholic ammonium (B1175870) sulfide. echemi.comstackexchange.com In substituted dinitrobenzenes, the least sterically hindered nitro group is typically reduced preferentially. echemi.comstackexchange.com